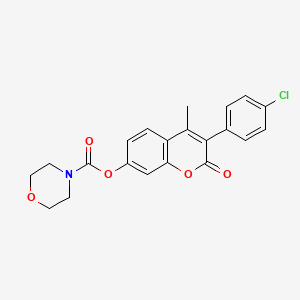
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C21H18ClNO5 and its molecular weight is 399.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are notable for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a chromen-2-one core with a 4-chlorophenyl group and a morpholine-4-carboxylate moiety. Its molecular formula is C18H18ClO4, and it has a molecular weight of approximately 348.79 g/mol.
The biological activity of this compound involves interactions with specific molecular targets such as enzymes and receptors. It is believed to modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. The compound's ability to inhibit certain enzymes may contribute to its pharmacological effects.
Antimicrobial Activity
Research indicates that chromen-2-one derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
Anticancer Activity
Chromone derivatives have been investigated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors .
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease. In a comparative study, several derivatives exhibited IC50 values indicating strong inhibitory activity:
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Compound D | AChE | 2.14 ± 0.003 |
| Compound E | Urease | 1.13 ± 0.003 |
These values suggest that the compound may serve as a lead for developing new enzyme inhibitors.
Case Studies
- Antibacterial Screening : A study evaluated the antibacterial activity of several chromenone derivatives, including the target compound, against multiple strains. Results indicated that the compound exhibited significant inhibition against Staphylococcus aureus with an MIC value of 15 µg/mL.
- Inhibition Studies : Another investigation focused on the enzyme inhibition properties of the compound, revealing that it effectively inhibited urease activity with an IC50 value lower than standard reference drugs used in treatment.
特性
IUPAC Name |
[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO5/c1-13-17-7-6-16(27-21(25)23-8-10-26-11-9-23)12-18(17)28-20(24)19(13)14-2-4-15(22)5-3-14/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVHYNNRWZWNTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N3CCOCC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














